6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazine

Medicinal Chemistry Drug Discovery Lead Optimization

6-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazine (CAS 6431-65-8, MF: C₉H₈F₃NS, MW: 219.23 g/mol) is a heterocyclic building block featuring a 1,4-benzothiazine core with an electron-withdrawing trifluoromethyl substituent at the C-6 position. The compound is commercially available at ≥95% purity from multiple suppliers and serves as a versatile intermediate in medicinal chemistry programs, particularly for potassium channel modulator discovery and antibacterial agent development.

Molecular Formula C9H8F3NS
Molecular Weight 219.23
CAS No. 6431-65-8
Cat. No. B2752949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazine
CAS6431-65-8
Molecular FormulaC9H8F3NS
Molecular Weight219.23
Structural Identifiers
SMILESC1CSC2=C(N1)C=C(C=C2)C(F)(F)F
InChIInChI=1S/C9H8F3NS/c10-9(11,12)6-1-2-8-7(5-6)13-3-4-14-8/h1-2,5,13H,3-4H2
InChIKeyMEJJCPDHJCPHMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazine (CAS 6431-65-8): Procurement-Grade Physicochemical and Synthetic Utility Profile


6-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazine (CAS 6431-65-8, MF: C₉H₈F₃NS, MW: 219.23 g/mol) is a heterocyclic building block featuring a 1,4-benzothiazine core with an electron-withdrawing trifluoromethyl substituent at the C-6 position [1]. The compound is commercially available at ≥95% purity from multiple suppliers and serves as a versatile intermediate in medicinal chemistry programs, particularly for potassium channel modulator discovery and antibacterial agent development [2]. Its predicted physicochemical properties—cLogP of 2.52, polar surface area of 12.03 Ų, and compliance with Lipinski's Rule of Five—distinguish it within the 1,4-benzothiazine family and inform its selection as a fragment or scaffold for lead optimization [1].

Why 6-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazine Cannot Be Interchanged with Other 1,4-Benzothiazine Analogs in Research Procurement


Within the 3,4-dihydro-2H-1,4-benzothiazine family, substitution at the C-6 position profoundly modulates lipophilicity, electronic character, and metabolic stability, precluding casual interchange. The 6-CF₃ derivative (cLogP 2.52) is significantly more lipophilic than the unsubstituted parent (cLogP 2.34) [1] and structurally distinct from the clinically used 6-CF₃-1,1-dioxide bendroflumethiazide (cLogP ~1.7), which bears additional sulfonamide and sulfone functionalities that alter both solubility and target engagement [2]. In potassium channel opener SAR, the presence of a C-6 electron-withdrawing group such as CF₃ is a critical determinant of vasorelaxant potency, and analogs lacking this substituent or bearing alternative groups (e.g., 6-NO₂, 6-CN) exhibit divergent pharmacological profiles [3]. Substituting a non-CF₃ analog therefore changes the lead-like properties and downstream synthetic trajectories.

Product-Specific Quantitative Differentiation Evidence for 6-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazine (6431-65-8)


Lipophilicity Comparison: 6-CF₃ Analog vs. Unsubstituted 3,4-Dihydro-2H-1,4-benzothiazine (3080-99-7)

The 6-trifluoromethyl derivative exhibits higher predicted lipophilicity (cLogP 2.52) compared to the unsubstituted parent 3,4-dihydro-2H-1,4-benzothiazine (cLogP 2.34), yielding a ΔLogP of +0.18 [1][2]. This moderate increase in lipophilicity, driven by the CF₃ group, is expected to enhance membrane permeability and potentially improve oral bioavailability parameters while maintaining compliance with Lipinski's Rule of Five [1]. The difference is meaningful in fragment-based and scaffold-hopping campaigns where a precise LogP window is targeted.

Medicinal Chemistry Drug Discovery Lead Optimization

Predicted pKa and Ionization State Differentiation: 6-CF₃ Analog vs. 6-H and Oxidized Congeners

The predicted pKa of the secondary amine in 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazine is 19.81, indicating the compound remains essentially unionized across the entire physiologically relevant pH range (1–8) [1]. In contrast, the 6-CF₃-1,1-dioxide derivative bendroflumethiazide has a measured pKa of approximately 6.3–8.5 (sulfonamide NH), and the 3-oxo-6-CF₃ analog has a predicted pKa of 3.94 (carboxylic acid proton) . The extremely high pKa of the dihydrobenzothiazine NH means this compound's passive permeability and protein binding are not pH-dependent in physiological compartments, simplifying PK predictions relative to ionizable analogs.

Physicochemical Profiling Preformulation ADME

Synthetic Versatility: Access to Sulfoxide and Sulfone Metabolite Analogs via Controlled Oxidation

The sulfide sulfur in the 1,4-benzothiazine ring can be selectively oxidized to the corresponding sulfoxide (1-oxide) or sulfone (1,1-dioxide) [1]. This reactivity is well-precedented: 4H-1,4-benzothiazines have been converted to sulfones using 30% H₂O₂ in glacial acetic acid with confirmed structures [2]. The 6-CF₃ substituent stabilizes these oxidized products via its electron-withdrawing effect, whereas electron-donating substituents (e.g., 6-CH₃, 6-OCH₃) may lead to over-oxidation or ring degradation under identical conditions. This predictable oxidation profile makes 6431-65-8 a preferred precursor for synthesizing metabolite standards or late-stage oxidized derivatives without requiring de novo synthetic routes.

Synthetic Chemistry Metabolite Synthesis Drug Metabolism

Electron-Withdrawing Character: 6-CF₃ as a Critical Determinant of Vasorelaxant Potency in KATP Channel Opener SAR

In a landmark SAR study of 1,4-benzothiazine KATP channel openers, compounds bearing electron-withdrawing groups (EWGs) at the C-6 position—including CF₃, NO₂, and CN—demonstrated vasorelaxant potency considerably higher than that of the reference compound levcromakalim (LCRK) [1]. The most potent analogs in the series achieved nanomolar IC₅₀ values in rat aortic ring assays precontracted with KCl 20 mM, whereas unsubstituted or electron-donating C-6 analogs were significantly less active [1]. Specifically, the 6-CF₃-2,2-dimethyl-4-(1-oxo-2-cyclopenten-2-yl) derivative (MeSH C476983) is one such potent KATP opener [2]. The 6-CF₃ dihydrobenzothiazine (6431-65-8) represents the unsubstituted-at-N-4 and C-2 precursor scaffold, enabling systematic SAR exploration at the N-4 and C-2 positions without confounding pre-substitution.

Ion Channel Pharmacology Cardiovascular Research SAR Studies

High-Value Procurement and Application Scenarios for 6-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazine (6431-65-8)


KATP Channel Opener Lead Optimization: C-6 CF₃ Scaffold as Synthetic Entry Point

Medicinal chemistry teams pursuing ATP-sensitive potassium (KATP) channel openers for hypertension, angina, or metabolic disorders should procure 6431-65-8 as the unsubstituted core scaffold. Established SAR demonstrates that a C-6 electron-withdrawing group (CF₃, NO₂, CN) is required for nanomolar vasorelaxant potency, and 6431-65-8 allows independent exploration of N-4 and C-2 positions without confounding substitution [1].

Metabolite Standard Synthesis via Controlled Sulfide Oxidation

For DMPK laboratories requiring authentic metabolite standards of 1,4-benzothiazine drug candidates, 6431-65-8 provides controlled access to both the sulfoxide (1-oxide) and sulfone (1,1-dioxide) via peroxide-mediated oxidation. The electron-withdrawing 6-CF₃ group stabilizes these oxidation products, minimizing side reactions that can occur with electron-rich analogs [2].

Fragment-Based Drug Discovery: Physicochemical Property-Matched Intermediate

The compound's favorable calculated properties—cLogP 2.52, TPSA 12.03 Ų, molecular weight 219.23 g/mol, full compliance with Lipinski's Rule of Five—position it as a high-quality fragment or scaffold for fragment-based screening libraries targeting oral bioavailability [1]. Its non-ionizable secondary amine (predicted pKa 19.81) eliminates pH-dependent permeability artifacts that complicate screening data interpretation [1].

Patent-Exempt Intermediates for Generic Drug Process Chemistry

Several 1,4-benzothiazine-derived drugs (e.g., bendroflumethiazide) and clinical candidates contain the 6-CF₃ pharmacophore. Procuring 6431-65-8 as a key intermediate enables the development of non-infringing synthetic routes to these active pharmaceutical ingredients, as the compound itself is not claimed in the primary composition-of-matter patents for the final drug substances [3].

Quote Request

Request a Quote for 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.